(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid
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Overview
Description
“(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid” is a compound with the molecular weight of 255.66 . It is also known as "3-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid" .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI code for this compound is "1S/C11H10ClNO4/c12-7-1-2-9-8 (5-7)13 (4-3-11 (15)16)10 (14)6-17-9/h1-2,5H,3-4,6H2, (H,15,16)" .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Subheading Synthesis and Antibacterial Properties
Compounds incorporating (8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid were synthesized and assessed for their antibacterial properties. Notably, certain derivatives demonstrated significant antibacterial activity against a range of bacterial strains. One study synthesized and evaluated the antibacterial activity of 1, 4-Benzoxazine analogues, revealing that certain compounds, such as [3-oxo-4-{[(4-(N-(2-pyridyl)sulfamoyl)phenyl) amino]methyl}-3,4-dihydro-2H-1,4benaoxazin-2-yl] acetic acid, showed good activity against K.pneumonea and E. faecalis, while others exhibited moderate activity against E. coli, Klebsiella, Staph. aureus, and E. faecalis. This indicates the potential of these compounds in antibacterial applications (Kadian, Maste, & Bhat, 2012).
Antimicrobial Applications
Subheading Antimicrobial Synthesis and Evaluation
The compound has been incorporated into various molecular structures to evaluate antimicrobial effectiveness. A novel series of Pyrazoline derivatives bearing 1,4-Benzoxazinone demonstrated antimicrobial activity, with the initial compound being prepared from o-aminophenol, chloroacetyl chloride, benzyltriethylammoniumchloride, chloroform, and sodium hydrogen carbonate. The synthesis process involved several stages, leading to different Pyrazole compounds and secondary amines derivatives, which were then subjected to antimicrobial evaluation (Raviteja, Lingaiah, & Rajeeva, 2017).
Metal Coordination Chemistry
Subheading Complex Formation and Catalytic Activity
This compound also plays a role in the field of coordination chemistry, particularly in forming complexes with metals. For instance, zinc carboxylate complexes of 2,3-pyridine dicarboxylic acid and (3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)acetic acid were synthesized and characterized. The study investigated the catalytic abilities of these complexes towards carbon-carbon bond formation reactions, demonstrating the compound's relevance in catalysis and material science (Singh, Jali, Das, & Baruah, 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(8-chloro-3-oxo-1,4-benzoxazin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c11-6-2-1-3-7-10(6)16-5-8(13)12(7)4-9(14)15/h1-3H,4-5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVMHVYWEWLWKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C(=CC=C2)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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